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Compound of Interest

Compound Name: 4,5-Dibromo-2-fluorocinnamic acid

Cat. No.: B13727226 Get Quote

Executive Summary: The "Tri-Handle" Advantage
4,5-Dibromo-2-fluorocinnamic acid represents a high-value "tri-handle" scaffold for medicinal

chemistry. Unlike simple aryl halides, this molecule offers three distinct vectors for

diversification, each activated by specific, orthogonal chemistries:

The Acrylic Acid Tail (C1-C3): A handle for solubility modulation and amide library generation.

The 4,5-Dibromo Core: A platform for sequential, site-selective Palladium-catalyzed cross-

couplings.

The 2-Fluoro "Switch": An ortho-fluoro substituent capable of undergoing Nucleophilic

Aromatic Substitution (SNAr), enabling the rapid construction of fused heterocycles like

quinolinones.

This guide provides validated protocols for unlocking these vectors, specifically addressing the

challenge of regioselectivity in the Suzuki-Miyaura coupling of the dibromo core.
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Property Specification

CAS 149947-19-3 (Generic Analog)

Formula C9H5Br2FO2

MW 323.94 g/mol

Appearance Off-white to pale yellow powder

Solubility
DMSO (>50 mM), DMF, MeOH (moderate),

Water (insoluble)

Stability
Light sensitive (store in amber vials);

Hygroscopic.[1]

Safety Warning:

Hydrofluoric Acid Potential: Under harsh acidic conditions or high-temperature SNAr, fluoride

ions may be liberated. Use glass-lined or PTFE vessels.

Sensitizer: Cinnamic acid derivatives are potential skin sensitizers. Handle in a fume hood.

Reaction Landscape & Regioselectivity[2]
The core challenge with 4,5-dibromo-2-fluorocinnamic acid is controlling the reactivity of the

two bromine atoms. Electronic analysis suggests a distinct hierarchy:

Position C-4 (Br): Located para to the electron-withdrawing acrylic acid group. This position

is significantly more electron-deficient, making it the primary site for oxidative addition by

Pd(0).

Position C-5 (Br): Located meta to the acrylic acid group and para to the fluorine. It is less

activated than C-4.

Position C-2 (F): Activated for SNAr due to the ortho relationship with the electron-

withdrawing alkenyl chain.
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Caption: Reactivity hierarchy of the 4,5-dibromo-2-fluorocinnamic acid scaffold. C-4 is the

kinetic product.

Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-4)
Objective: Mono-arylation at the C-4 position while preserving the C-5 bromide for subsequent

diversification.

Mechanism: The electron-withdrawing nature of the acrylic acid tail activates the para-bromide

(C-4) towards oxidative addition faster than the meta-bromide (C-5).

Reagents:

Substrate: 4,5-Dibromo-2-fluorocinnamic acid (1.0 equiv)

Boronic Acid: Arylboronic acid (1.05 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for bidentate stability and steric bite angle.
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Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

Setup: In a 20 mL microwave vial or Schlenk tube, charge the substrate (1.0 mmol, 324 mg),

arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

Inertion: Seal the vessel and purge with Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.

Reaction: Heat to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 80°C to avoid bis-

coupling.

Monitoring: Monitor by LC-MS. Look for the mono-coupled product mass (M - Br + Aryl). If

bis-coupling (>5%) is observed, lower temp to 45°C.

Workup: Dilute with EtOAc (20 mL) and 1N HCl (to pH 3). Separate layers. Extract aqueous

with EtOAc (2x). Dry organics over MgSO₄.

Purification: The product is a carboxylic acid. Purify via reverse-phase HPLC (Water/MeCN +

0.1% Formic Acid) or recrystallization from EtOH/Water if the byproduct profile is clean.

Protocol B: The "Fluoro-Switch" – Synthesis of 6,7-
Dibromoquinolin-2(1H)-ones
Objective: Utilize the 2-Fluoro position to create a fused heterocyclic core via an SNAr-

Cyclization cascade.

Mechanism:

SNAr: Displacement of the activated 2-fluoride by a primary amine.

Amidation: Intramolecular condensation of the new amine onto the activated carboxylic acid

(or ester).
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Reagents:

Substrate: 4,5-Dibromo-2-fluorocinnamic acid (1.0 equiv)

Amine: Benzylamine (or R-NH₂, 1.2 equiv)

Base: K₂CO₃ (2.5 equiv)

Coupling Agent: HATU (1.2 equiv)

Solvent: DMSO (Step 1), DMF (Step 2)

Step-by-Step:

Step 1 (SNAr): Dissolve substrate (1.0 mmol) in DMSO (3 mL). Add K₂CO₃ (2.5 mmol) and

Benzylamine (1.2 mmol).

Heat: Stir at 100°C for 12 hours. The electron-deficient nature of the cinnamic acid facilitates

the displacement of the fluorine.

Check: LC-MS should show the intermediate 2-(benzylamino)-4,5-dibromocinnamic acid.

Step 2 (Cyclization): Cool to room temperature. Dilute with DMF (5 mL). Add HATU (1.2

mmol) and DIPEA (2.0 mmol). Stir at RT for 4 hours.

Alternative: For spontaneous cyclization, heat the intermediate in acidic media

(AcOH/reflux), but HATU is milder.

Workup: Pour into ice water. The quinolinone product often precipitates. Filter and wash with

water.

Visualization: Quinolinone Workflow
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4,5-Dibromo-2-fluorocinnamic Acid

Intermediate:
2-Amino-Cinnamic Acid Deriv.

Step 1: SNAr
BnNH2, K2CO3, DMSO, 100°C

Product:
6,7-Dibromo-1-benzylquinolin-2(1H)-one

Step 2: Cyclization
HATU, DIPEA, DMF, RT

Click to download full resolution via product page

Caption: Two-step cascade synthesis of quinolinone scaffold utilizing the 2-Fluoro handle.

Troubleshooting & Optimization
Issue Probable Cause Solution

Bis-coupling in Suzuki
Temperature too high; Excess

Boronic Acid.

Reduce Temp to 45°C; Use

strictly 1.0 equiv Boronic acid;

Slow addition of Boronic acid.

No SNAr Reaction
Fluorine not sufficiently

activated.[2]

Switch solvent to NMP;

Increase temp to 120°C;

Ensure amine is nucleophilic

(sterics).

Protodebromination
Pd-hydride formation (beta-

hydride elim).

Use anhydrous solvents; Avoid

alcoholic solvents in Suzuki

step.

Insolubility
High lipophilicity of dibromo

core.

Use THF/Water mixtures or

pure DMF for reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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